16alpha-Hydroxyestrone
16alpha-Hydroxyestrone
16alpha-hydroxyestrone is the 16alpha-hydroxy derivative of estrone; a minor estrogen metabolite. It has a role as a mouse metabolite, a human blood serum metabolite, an estrogen and a human urinary metabolite. It is a 16alpha-hydroxy steroid, a secondary alpha-hydroxy ketone, a 3-hydroxy steroid and a 17-oxo steroid. It is functionally related to an estrone.
16alpha-Hydroxyestrone is a natural product found in Homo sapiens with data available.
16alpha-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 16 by cytochrome P450 (CYP) family enzymes, including CYP3A4 and 3A5, with potential carcinogenic activity. With increased estrogenic activity compared to the parent compound, 16alpha-hydroxyestrone (16alpha-OHE1) increases the expression of ER-responsive genes, which leads to increased proliferation of susceptible tumor cells. The ratio between the two estrogen metabolites, 2-hydroxyestrone (2-OHE1), a weak estrogen and metabolite from the 2-hydroxylation pathway, and 16alpha-OHE1, a metabolite from the 16-hydroxylation pathway, may be used to assess the risk of certain cancers; a higher ratio of 2-OHE1:16alpha-OHE1 correlates with decreased cancer risk.
16alpha-Hydroxyestrone is a natural product found in Homo sapiens with data available.
16alpha-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 16 by cytochrome P450 (CYP) family enzymes, including CYP3A4 and 3A5, with potential carcinogenic activity. With increased estrogenic activity compared to the parent compound, 16alpha-hydroxyestrone (16alpha-OHE1) increases the expression of ER-responsive genes, which leads to increased proliferation of susceptible tumor cells. The ratio between the two estrogen metabolites, 2-hydroxyestrone (2-OHE1), a weak estrogen and metabolite from the 2-hydroxylation pathway, and 16alpha-OHE1, a metabolite from the 16-hydroxylation pathway, may be used to assess the risk of certain cancers; a higher ratio of 2-OHE1:16alpha-OHE1 correlates with decreased cancer risk.
Brand Name:
Vulcanchem
CAS No.:
566-76-7
VCID:
VC20804421
InChI:
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H22O3
Molecular Weight:
286.4 g/mol
16alpha-Hydroxyestrone
CAS No.: 566-76-7
Cat. No.: VC20804421
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 16alpha-hydroxyestrone is the 16alpha-hydroxy derivative of estrone; a minor estrogen metabolite. It has a role as a mouse metabolite, a human blood serum metabolite, an estrogen and a human urinary metabolite. It is a 16alpha-hydroxy steroid, a secondary alpha-hydroxy ketone, a 3-hydroxy steroid and a 17-oxo steroid. It is functionally related to an estrone. 16alpha-Hydroxyestrone is a natural product found in Homo sapiens with data available. 16alpha-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 16 by cytochrome P450 (CYP) family enzymes, including CYP3A4 and 3A5, with potential carcinogenic activity. With increased estrogenic activity compared to the parent compound, 16alpha-hydroxyestrone (16alpha-OHE1) increases the expression of ER-responsive genes, which leads to increased proliferation of susceptible tumor cells. The ratio between the two estrogen metabolites, 2-hydroxyestrone (2-OHE1), a weak estrogen and metabolite from the 2-hydroxylation pathway, and 16alpha-OHE1, a metabolite from the 16-hydroxylation pathway, may be used to assess the risk of certain cancers; a higher ratio of 2-OHE1:16alpha-OHE1 correlates with decreased cancer risk. |
|---|---|
| CAS No. | 566-76-7 |
| Molecular Formula | C18H22O3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 |
| Standard InChI Key | WPOCIZJTELRQMF-QFXBJFAPSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O |
| SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
| Canonical SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
| Appearance | Assay:≥98%A crystalline solid |
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